molecular formula C6H3ClINO2 B1580762 4-Chloro-1-iodo-2-nitrobenzene CAS No. 5446-05-9

4-Chloro-1-iodo-2-nitrobenzene

Cat. No.: B1580762
CAS No.: 5446-05-9
M. Wt: 283.45 g/mol
InChI Key: ZLQFWQOAQQBLLZ-UHFFFAOYSA-N
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Description

Biological Activity

4-Chloro-1-iodo-2-nitrobenzene (C6H3ClINO2) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mutagenic potential, cytotoxic effects, and implications for medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group. The presence of these substituents significantly influences its reactivity and biological interactions.

Biological Activity

1. Mutagenicity and Genotoxicity

Research indicates that this compound exhibits mutagenic properties in bacterial systems. It has been shown to induce reverse mutations in specific strains of bacteria, suggesting a potential risk for genetic alterations. However, it does not appear to be mutagenic in mammalian cells in vitro, indicating a differential response based on the organism type .

2. Cytotoxic Effects

In vivo studies have reported that exposure to this compound can lead to oxidative stress, resulting in tissue damage, particularly affecting erythrocytes. The compound's cytotoxicity is evidenced by its oral LD50 values, which are approximately 294 mg/kg for male rats and 565 mg/kg for female rats, indicating moderate toxicity .

3. Immunotoxicity

There is emerging evidence suggesting that this compound may have immunotoxic effects. Studies have indicated alterations in immune cell populations and functions following exposure, which could have implications for overall health and disease susceptibility .

Case Studies

Case Study 1: Mutagenicity Testing

A study conducted using the Ames test demonstrated that this compound caused a significant increase in revertant colonies in Salmonella typhimurium strains TA98 and TA100. The results indicated that the compound's nitro group plays a critical role in its mutagenic activity .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers exposed cultured human lymphocytes to varying concentrations of this compound. The results revealed dose-dependent cytotoxic effects characterized by increased cell death and DNA fragmentation at higher concentrations .

Synthesis and Applications

This compound is often synthesized as an intermediate for the production of various pharmaceuticals, including sulfonamides and benzothiazines. Its ability to undergo nucleophilic substitution reactions makes it valuable in medicinal chemistry .

Research Findings Summary Table

PropertyFinding
Mutagenicity Induces reverse mutations in bacterial systems
Cytotoxicity Oral LD50: 294 mg/kg (male), 565 mg/kg (female)
Immunotoxicity Alters immune cell populations
Synthesis Applications Intermediate for sulfonamides and benzothiazines

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitro group, a chloro substituent, and an iodo group on the benzene ring, which contribute to its unique reactivity and versatility in chemical synthesis. The crystal structure of 4-Chloro-1-iodo-2-nitrobenzene has been characterized as monoclinic, with specific dimensions that influence its interaction with other molecules .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various reactions:

  • Electrophilic Aromatic Substitution : The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring towards electrophiles.
  • Nucleophilic Substitution Reactions : The presence of the iodo group facilitates nucleophilic substitutions, making it useful for synthesizing more complex molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Electrophilic SubstitutionSubstitutes electrophiles on the aromatic ringVarious substituted aromatics
Nucleophilic SubstitutionIodine can be replaced by nucleophilesAmines, alcohols
ReductionNitro group can be reduced to amine4-Chloroaniline

Biological Applications

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been studied for its potential as a therapeutic agent due to its ability to induce apoptosis in certain cancer cells .

Case Study: Cytotoxic Effects

A study demonstrated that this compound inhibited cell growth in human cancer cell lines, suggesting its potential role in developing new anticancer drugs.

Material Science

In material science, this compound is utilized in the development of polymers and dyes due to its ability to undergo polymerization reactions. Its unique structure allows it to impart specific properties to materials, such as increased thermal stability and enhanced color properties.

Table 2: Applications in Material Science

Application AreaDescriptionSpecific Uses
Polymer ChemistryUsed as a monomer or additiveProduction of specialty polymers
Dye ManufacturingActs as an intermediate for dye synthesisSynthesis of azo dyes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-1-iodo-2-nitrobenzene, and what reaction conditions are critical for high yield?

The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) . A precursor such as 1-chloro-2-nitrobenzene can undergo iodination using iodine monochloride (ICl) or sodium iodide in the presence of a strong oxidizing agent (e.g., HNO₃) under controlled temperatures (60–80°C) in a polar aprotic solvent like dimethylformamide (DMF). The nitro and chloro groups act as electron-withdrawing substituents, directing iodine substitution to the para position relative to the nitro group. Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and minimize side products .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments. The iodine atom induces deshielding effects, observable in chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 283.449 for C₆H₃ClINO₂) and isotopic patterns characteristic of iodine .
  • Infrared (IR) Spectroscopy : Identification of nitro (1520–1350 cm⁻¹) and C–I (500–600 cm⁻¹) stretches .
  • X-ray Diffraction (XRD) : For crystallographic validation, though iodine’s high electron density may complicate data collection .

Q. What safety protocols are essential when handling this compound in the laboratory?

This compound is toxic and potentially carcinogenic. Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight, light-resistant containers at room temperature, away from reducing agents.
  • Waste Disposal : Follow local regulations for halogenated nitroaromatics. Refer to GHS hazard codes (e.g., H301, H311, H331) for specific guidance .

Advanced Research Questions

Q. How do the electronic effects of substituents influence the regioselectivity of further reactions on this compound?

The nitro (–NO₂) and chloro (–Cl) groups are both meta-directing and deactivate the benzene ring, making electrophilic substitution challenging. However, iodine’s large atomic radius and weak electron-withdrawing inductive effect can create steric hindrance or polarize adjacent bonds. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the iodine atom serves as a leaving group, with reactivity influenced by the ortho-nitro group’s electron-withdrawing effect. Computational studies (DFT) can predict transition states and regioselectivity in such reactions .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Iodine’s high electron density causes severe absorption effects in X-ray diffraction, leading to weak diffraction patterns. Mitigation strategies include:

  • Data Collection : Use low-temperature (e.g., 100 K) synchrotron radiation for enhanced resolution.
  • Software Tools : SHELXL for refinement (via charge-flipping algorithms) and ORTEP-3 for visualizing thermal ellipsoids and disorder models .
  • Twinned Data : Employ SHELXE for experimental phasing if twinning occurs .

Q. Can computational methods predict the reactivity of this compound in multi-step syntheses?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Reaction Pathways : Activation energies for NAS or Ullmann-type couplings.
  • Solvent Effects : Polarizable continuum models (PCM) to simulate DMF or acetonitrile environments.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the aromatic ring. Experimental validation via kinetic studies is recommended .

Q. Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions involving iodine .
  • Chromatography : Silica gel columns with hexane/ethyl acetate gradients (8:2 to 7:3) for purification .
  • Data Contradictions : Cross-validate spectral data with NIST databases to resolve discrepancies in reported melting points or NMR shifts .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-1-iodo-2-nitrobenzene
  • CAS Number : 5446-05-9 (corrected from typographical errors in some sources) .
  • Molecular Formula: C₆H₃ClINO₂
  • Molecular Weight : 299.45 g/mol.

Structural Features: The compound features a benzene ring substituted with chlorine (position 4), iodine (position 1), and a nitro group (position 2). In the solid state, the nitro group forms dihedral angles of 51.0° and 29.0° with the aromatic ring, indicating moderate non-planarity due to steric and electronic effects .

Synthesis :
A practical synthesis involves Ag/Cu-mediated decarboxylative iodination of 4-chloro-2-nitrobenzoic acid using NaI as the iodine source, yielding 72% product .

Applications :
Primarily used as an intermediate in organic synthesis, particularly in halogenation reactions and the preparation of complex aromatic systems .

Safety :
Classified as harmful by inhalation, skin contact, and ingestion. Proper handling requires protective equipment and adequate ventilation .

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Key Compounds :

2,4-Dichloro-1-iodo-6-nitrobenzene Substituents: I (position 1), Cl (positions 2 and 4), NO₂ (position 6). Dihedral Angle: Larger than this compound, indicating greater steric hindrance .

1-Iodo-4-methoxy-2-nitrobenzene Substituents: I (position 1), OCH₃ (position 4), NO₂ (position 2). Electronic Effects: The electron-donating methoxy group reduces ring electrophilicity compared to chlorine .

4-Bromo-1-chloro-2-nitrobenzene Substituents: Br (position 4), Cl (position 1), NO₂ (position 2). Reactivity: Bromine’s lower electronegativity vs. iodine may slow nucleophilic substitution .

1-Chloro-4-nitrobenzene Substituents: Cl (position 1), NO₂ (position 4). Planarity: Fully planar structure due to para-substitution, enhancing resonance stabilization .

2-Chloro-1-iodo-4-nitrobenzene Substituents: Cl (position 2), I (position 1), NO₂ (position 4). Melting Point: 97–101°C, higher than the target compound, likely due to altered crystal packing .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Dihedral Angle (°) Key Applications
This compound 299.45 Not reported 51.0, 29.0 Organic synthesis intermediate
2,4-Dichloro-1-iodo-6-nitrobenzene 327.35 Not reported >51.0 Limited data
1-Chloro-4-nitrobenzene 157.55 83–85 0 (planar) Antioxidant production
2-Chloro-1-iodo-4-nitrobenzene 283.45 97–101 Not reported Research reagent

Properties

IUPAC Name

4-chloro-1-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQFWQOAQQBLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280495
Record name 4-chloro-1-iodo-2-nitrobenzene
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Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-05-9
Record name 4-Chloro-1-iodo-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 17163
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Record name 5446-05-9
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Record name 4-chloro-1-iodo-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

A 1M aqueous solution of sodium nitrite (50 milliliters (mL)) was added dropwise to a cold (3° C.) stirred mixture of 4-chloro-2-nitroaniline (8.63 grams (g), 50 millimoles (mmol)) in 6M HCl (150 mL) over a 45 minute (min) period with subsequent addition of about 5 g of urea during 30 min. An aqueous solution of potassium iodide (60 mL, 1M) was dripped into the resulting orange solution over a period of 35 min at 5° C. After an additional 45 min, the desired product, which had separated from solution, was isolated by filtration and then dried in air; yield, 13.73 g (brown powder): m.p. 50°-60° C.
[Compound]
Name
aqueous solution
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150 mL
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5 g
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60 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-2-nitroaniline (5.18 g) in a 12 N sulphuric acid solution (60 ml) cooled to 10° a solution of sodium nitrite (2.76 g) in sulphuric acid (20 ml) and polyphosphoric acid (40 ml) were sequentially added. The reaction mixture was stirred for 3 hrs at r.t., then poured into crushed ice and urea was added until gas evolution ceases. The resulting solution was treated with an aqueous solution (20 ml) of potassium iodide (7.47 g) and heated at 70° for 1 h. The mixture was diluted with brine and extracted with EA then the organic phase was washed with brine, dried and concentrated in vacuo. The residue was purified by flash column chromatography (CH/EA=100/0 to 95/5 as eluant), obtaining the title compound as yellow solid (7.96 g). m.p. 55-56° C.
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5.18 g
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reactant
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20 mL
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polyphosphoric acid
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40 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-1-iodo-2-nitrobenzene
4-Chloro-1-iodo-2-nitrobenzene
4-Chloro-1-iodo-2-nitrobenzene
4-Chloro-1-iodo-2-nitrobenzene
4-Chloro-1-iodo-2-nitrobenzene
4-Chloro-1-iodo-2-nitrobenzene

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